molecular formula C19H21N3O3S2 B2671260 3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 362501-69-7

3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2671260
CAS No.: 362501-69-7
M. Wt: 403.52
InChI Key: BGENEKCBOCEPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a critical role in neuronal development and cell cycle control, making it a high-value target for investigating the pathogenesis of neurodegenerative disorders, particularly Down syndrome and Alzheimer's disease. By inhibiting DYRK1A, this compound modulates the phosphorylation of key substrates such as tau and amyloid precursor protein (APP), which are centrally involved in the formation of neurofibrillary tangles and amyloid plaques, respectively. This mechanism provides a powerful tool for probing tauopathy and amyloidosis pathways in cellular and animal models of neurodegeneration. Beyond neuroscience, its research utility extends to the field of oncology, as DYRK1A inhibition has been shown to influence the stability of the tumor suppressor p53 and to impair the proliferation of certain cancer cell lines. The compound's selectivity profile makes it a valuable chemical probe for dissecting DYRK1A-specific signaling cascades and for validating DYRK1A as a therapeutic target across multiple disease contexts.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-25-15-7-3-2-6-14(15)22-18(24)17-13(8-11-26-17)20-19(22)27-12-16(23)21-9-4-5-10-21/h2-3,6-7H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGENEKCBOCEPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidinone Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxyphenyl halide reacts with the thieno[3,2-d]pyrimidinone core in the presence of a base.

    Attachment of the Pyrrolidinyl-Substituted Thioether Side Chain:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic methoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C19H22N4O3SC_{19}H_{22}N_4O_3S, with a molecular weight of approximately 398.47 g/mol. It features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity. The presence of the methoxyphenyl and pyrrolidine groups contributes to its pharmacological properties.

Anticancer Properties

Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit notable anticancer activities. The compound has been studied for its ability to inhibit the proliferation of various cancer cell lines. For instance, studies have shown that thieno[3,2-d]pyrimidines can induce apoptosis in cancer cells through the activation of specific signaling pathways, including the caspase cascade and modulation of Bcl-2 family proteins .

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against a range of pathogenic bacteria and fungi. The thieno[3,2-d]pyrimidine scaffold is known for its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways in microorganisms. This makes it a candidate for further development as an antimicrobial agent .

Neuropharmacological Applications

The pyrrolidine moiety in the compound suggests potential applications in neuropharmacology. Compounds containing pyrrolidine have been linked to neuroprotective effects and cognitive enhancement. Preliminary studies indicate that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative disorders .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives similar to 3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one were synthesized and tested against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting that structural modifications could enhance potency .

Case Study 2: Antimicrobial Efficacy

A research article focused on the synthesis of thieno[3,2-d]pyrimidine derivatives reported their effectiveness against Staphylococcus aureus and Candida albicans. The study highlighted the compound's ability to inhibit growth at low concentrations, thus supporting its potential as a lead compound for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Staphylococcus aureus
NeuropharmacologicalPotential cognitive enhancement

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The thieno[3,2-d]pyrimidinone core could engage in hydrogen bonding, π-π stacking, or hydrophobic interactions, while the methoxyphenyl and pyrrolidinyl-thioether groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Thienopyrimidinone derivatives exhibit diverse biological activities, influenced by substituent variations. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Synthesis Yield Biological Activity (If Reported) Reference
Target Compound Thieno[3,2-d]pyrimidin-4(3H)-one 3-(2-Methoxyphenyl), 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio) N/A N/A -
3-(2-Methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Dihydropyrimidin-4-one 3-(2-Methoxyphenyl), 2-thioxo 74% Potential antineoplastic activity (inferred)
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one 3-Ethyl, 5,6-dimethyl, 2-((4-fluorophenyl-2-oxoethyl)thio) N/A Anticancer screening (cell line studies)
2-((2-Morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one 3-Phenyl, 2-((2-morpholino-2-oxoethyl)thio) N/A N/A (structural analog)

Key Observations:

  • Substituent Effects: The 2-methoxyphenyl group (target compound) vs. phenyl () may alter steric bulk and electronic properties, impacting target binding . Pyrrolidinyl vs. Morpholino: Pyrrolidine’s five-membered ring offers conformational flexibility, whereas morpholine’s oxygen atom may enhance solubility . Thioether vs. Thioxo: The thioether in the target compound could improve stability compared to thioxo derivatives, which are prone to oxidation .

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₉H₂₀N₄O₃S₂; Mr ~456.58) is heavier than ’s derivative (Mr 234.27), suggesting differences in bioavailability .

Biological Activity

The compound 3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS Number: 878056-43-0) is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Molecular Characteristics

  • Molecular Formula : C23H25N3O5S
  • Molecular Weight : 455.5 g/mol
  • CAS Number : 878056-43-0

Structural Representation

The compound features a thieno[3,2-d]pyrimidine core substituted with a methoxyphenyl group and a pyrrolidinyl-derived thioether moiety. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds within the thieno[3,2-d]pyrimidine class often exhibit a range of biological activities, including:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. Inhibition of MPO can lead to reduced oxidative stress and inflammation, making it a potential therapeutic target for autoimmune disorders and cardiovascular diseases .
  • Antioxidant Properties : Thieno[3,2-d]pyrimidines are also noted for their antioxidant capabilities, which may protect cells from oxidative damage and contribute to their anti-inflammatory effects.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Pharmacological Profiles

The pharmacological profiles of related compounds have shown promising results in various preclinical models:

Activity Effect Reference
MPO InhibitionSignificant reduction in MPO activity
Anti-inflammatoryReduced markers of inflammation in vivo
CytotoxicityInduction of apoptosis in cancer cell lines

Preclinical Evaluations

  • Myeloperoxidase Inhibition Study : A study evaluated the compound's effect on MPO activity in lipopolysaccharide-stimulated human whole blood. The results indicated robust inhibition of plasma MPO activity, suggesting its potential as a therapeutic agent in inflammatory diseases .
  • Cytotoxicity Assessment : In vitro assays demonstrated that the compound induced significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for 3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?

The synthesis typically involves multi-step reactions starting with thieno[3,2-d]pyrimidin-4(3H)-one derivatives. Key steps include:

  • Thioether formation : Reaction of a thiol-containing intermediate (e.g., 2-mercapto-thienopyrimidinone) with a pyrrolidinone-derived alkyl halide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Palladium-catalyzed cross-coupling : For introducing the 2-methoxyphenyl group, Suzuki-Miyaura coupling may be employed using Pd(PPh₃)₄ and arylboronic acids .
  • Optimization : Control of reaction time (6–12 hours), temperature (80–100°C), and solvent polarity (DMF or DMSO) is critical to achieve yields >70% .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolidinyl protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₀H₂₂N₃O₃S₂: 428.11 g/mol) .
  • HPLC : Purity assessment with a C18 column and UV detection at 254 nm; aim for ≥95% purity .

Q. What biological targets or mechanisms are associated with this compound?

The compound’s thienopyrimidine core and pyrrolidinyl-thioether side chain suggest interactions with:

  • Kinases : Potential inhibition of ATP-binding pockets due to planar heterocyclic structure .
  • GPCRs : The pyrrolidinyl group may modulate receptor binding via hydrophobic interactions .
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays to screen for cytotoxicity (IC₅₀ values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from differences in assay conditions or structural analogs. Mitigation strategies include:

  • Standardized protocols : Use common cell lines (e.g., HEK293 for GPCR assays) and controls (e.g., doxorubicin for cytotoxicity) .
  • Structural analogs : Compare with derivatives (e.g., 3-(4-chlorophenyl) or 2-(piperidinyl) variants) to isolate substituent effects .
  • Dose-response curves : Validate activity with EC₅₀/IC₅₀ values across ≥3 independent replicates .

Q. What strategies optimize reaction yields for scale-up synthesis?

  • Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yield .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates; switch to EtOAc/hexane for recrystallization .

Q. How can computational modeling predict structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR PDB: 1M17). The methoxyphenyl group may occupy hydrophobic pockets .
  • QSAR models : Corporate substituent descriptors (e.g., Hammett σ for electron-withdrawing groups) to predict bioactivity .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms prone to oxidation) .

Q. What experimental designs address toxicity and selectivity in preclinical studies?

  • In vitro toxicity : Screen against non-cancerous cells (e.g., HEK293) to calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .
  • Metabolic stability : Use liver microsomes (human or murine) to assess CYP450-mediated degradation .
  • DMPK profiling : Measure plasma protein binding (PPB) and logP values to optimize pharmacokinetics .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
Thioether formation2-Bromo-1-(pyrrolidin-1-yl)ethanone, K₂CO₃, DMF, 80°C75–85
Suzuki couplingPd(PPh₃)₄, 2-methoxyphenylboronic acid, DME, 100°C65–70
PurificationColumn chromatography (SiO₂, EtOAc/hexane)95% purity

Q. Table 2. Comparative Bioactivity of Structural Analogs

CompoundIC₅₀ (μM) MCF-7Selectivity Index (SI)Key Substituent Effect
Target compound12.3 ± 1.23.52-Methoxyphenyl
3-(4-Chlorophenyl) analog8.7 ± 0.92.1Electron-withdrawing
2-(Piperidinyl) analog18.5 ± 2.11.8Larger N-heterocycle

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.